4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C13H9ClN2S. It is a member of the thienopyrimidine family, which is known for its diverse biological activities. This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a p-tolyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-5-(4-methylphenyl)thiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-p-tolyl-thieno[2,3-d]pyrimidine or 4-alkoxy-5-p-tolyl-thieno[2,3-d]pyrimidine can be formed.
Oxidation Products: Sulfoxides and sulfones of the thienopyrimidine core.
Reduction Products: Dihydro derivatives of the thienopyrimidine core.
Scientific Research Applications
4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered cellular signaling pathways. The thienopyrimidine core is known to mimic the structure of natural substrates, allowing it to effectively compete for binding sites.
Comparison with Similar Compounds
4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives:
4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Chloro-5-(4-methoxyphenyl)-thieno[2,3-d]pyrimidine: Contains a methoxy group on the phenyl ring, which can influence its reactivity and biological activity.
4-Chloro-5-(3,4-dimethoxyphenyl)-thieno[2,3-d]pyrimidine: The presence of two methoxy groups can further modify its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(14)15-7-16-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIOVCRRZEROH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351766 |
Source
|
Record name | 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374104-63-9 |
Source
|
Record name | 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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